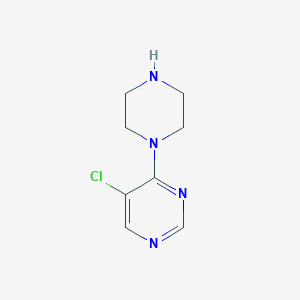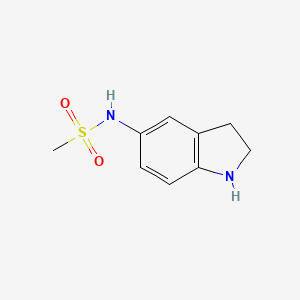
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione
概要
説明
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione is a chemical compound that features a pyrrole ring with two ketone groups and a phenyl cyanate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with an appropriate amine to form the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl cyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the phenyl cyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism by which 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s reactive groups can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity and function.
類似化合物との比較
Similar compounds include other pyrrole derivatives and phenyl cyanates. Compared to these compounds, 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:
特性
CAS番号 |
111236-40-9 |
|---|---|
分子式 |
C11H6N2O3 |
分子量 |
214.18 g/mol |
IUPAC名 |
[3-(2,5-dioxopyrrol-1-yl)phenyl] cyanate |
InChI |
InChI=1S/C11H6N2O3/c12-7-16-9-3-1-2-8(6-9)13-10(14)4-5-11(13)15/h1-6H |
InChIキー |
LWZKCXLVVVFGSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC#N)N2C(=O)C=CC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)


![1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8743043.png)
![(4-Bromophenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B8743056.png)






![3-Fluoro-4-[(methylamino)methyl]benzonitrile](/img/structure/B8743109.png)
